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Compound of Interest

Furo[3,2-b]pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B039150

An In-Depth Technical Guide to Furo[3,2-b]pyridine-2-carbaldehyde: Synthesis, Properties,
and Applications

Introduction: The Emergence of a Privileged
Heterocyclic Core

The fusion of pyridine and furan rings creates a class of heterocyclic compounds with
significant utility in medicinal chemistry and materials science. Among these, the Furo[3,2-
b]pyridine scaffold has garnered substantial attention as a "privileged scaffold."[1][2] Its rigid,
planar structure and unique electronic properties make it an ideal pharmacophore for designing
potent and selective modulators of various biological targets. This guide focuses specifically on
Furo[3,2-b]pyridine-2-carbaldehyde (CAS No. 112372-05-1), a versatile derivative that
serves as a key building block for the synthesis of complex pharmaceutical agents.[3] We will
explore its fundamental properties, plausible synthetic routes, spectroscopic characteristics,
and its role in the development of next-generation therapeutics, particularly as kinase inhibitors
and modulators of critical oncogenic pathways.

PART 1: Core Physicochemical Properties and
Safety Profile

While extensive experimental data for this specific isomer is not widely published, key
properties can be consolidated from supplier safety data sheets and theoretical calculations.
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This information is crucial for safe handling, storage, and experimental design.

Data Summary

The fundamental properties of Furo[3,2-b]pyridine-2-carbaldehyde are summarized below. It

is important to note that due to the relative novelty of this specific isomer, some data points are

based on related compounds and computational predictions.

Property Value Source(s)
furo[3,2-b]pyridine-2-
IUPAC Name N/A
carbaldehyde
Furo[3,2-b]pyridine-2-
Synonyms [ lpy [3]
carboxaldehyde
CAS Number 112372-05-1 [3]
Molecular Formula CsHsNO2 [3]
Molecular Weight 147.13 g/mol [3]
Appearance Solid (predicted)
Sealed in a dry, well-ventilated
Storage area at -20°C, away from [3]

moisture and direct sunlight.

Safety & Handling: A Self-Validating System

As a research chemical, Furo[3,2-b]pyridine-2-carbaldehyde requires careful handling in a

controlled laboratory environment. The primary hazard identified is acute oral toxicity.[3]

e GHS Hazard Statement: H302: Harmful if swallowed.[3]

o Precautionary Measures:

o P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
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o P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
[3]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[3]

Expert Insight: The aldehyde functionality, coupled with the heterocyclic nature, suggests
potential for skin and respiratory irritation. Therefore, all manipulations should be conducted
within a certified fume hood. A dedicated set of personal protective equipment (PPE), including
safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[3] An
accessible safety shower and eyewash station are critical components of a self-validating
safety protocol.

PART 2: Synthesis and Chemical Reactivity

The synthesis of Furo[3,2-b]pyridine-2-carbaldehyde can be approached through two
primary strategies: constructing the heterocyclic core with the aldehyde precursor already in
place or by functionalizing the pre-formed Furo[3,2-b]pyridine scaffold.

Plausible Synthetic Pathways
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Pathway B: Vilsmeier-Haack Formylation
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Caption: Plausible synthetic routes to Furo[3,2-b]pyridine-2-carbaldehyde.

Pathway A: Sonogashira Coupling and Heteroannulation

This is a powerful and versatile one-pot method for generating 2-substituted Furo[3,2-
b]pyridines.[1][4] The causality behind this choice is its high efficiency and tolerance for various
functional groups on the alkyne partner, allowing for direct installation of an aldehyde precursor.

Experimental Protocol:

» Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a suitable
terminal alkyne with a protected or primary alcohol, such as propargyl alcohol (1.1 mmol), in
ethanol, add 10% Palladium on Carbon (Pd/C), Copper(l) lodide (Cul), Triphenylphosphine
(PPhs), and Triethylamine (EtsN).[1][4]

o Execution: Subject the reaction mixture to ultrasound irradiation at a controlled temperature.
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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o Workup & Cyclization: Upon consumption of the starting material, the solvent is removed
under reduced pressure. The C-C coupling is followed by an intramolecular C-O bond
formation (heteroannulation) which often occurs in the same pot, forming the furan ring.[1]

o Oxidation: The resulting Furo[3,2-b]pyridine-2-methanol is then oxidized to the target
carbaldehyde using a mild oxidizing agent such as Manganese Dioxide (MnO3z) or Dess-
Martin Periodinane (DMP).

 Purification: The final product is purified by column chromatography on silica gel to yield the
desired Furo[3,2-b]pyridine-2-carbaldehyde.

Pathway B: Vilsmeier-Haack Formylation

This classic electrophilic substitution reaction is a direct approach to introduce a formyl (-CHO)
group onto an electron-rich aromatic or heteroaromatic ring.[5] This method is contingent on
the Furo[3,2-b]pyridine scaffold being sufficiently activated for electrophilic attack at the 2-
position.

Experimental Protocol (General):

Reagent Preparation: In a flask cooled in an ice bath, slowly add Phosphorus Oxychloride
(POCIs) to anhydrous N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent.

o Reaction: Add the Furo[3,2-b]pyridine parent compound to the pre-formed Vilsmeier reagent.

o Execution: Allow the mixture to stir at room temperature or with gentle heating until the
reaction is complete (monitored by TLC).

o Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base
(e.g., sodium hydroxide solution).

 Purification: Extract the product with an organic solvent and purify via column
chromatography or recrystallization.

Chemical Reactivity

The reactivity of Furo[3,2-b]pyridine-2-carbaldehyde is dominated by its aldehyde group.
This functional group is a gateway to a vast array of chemical transformations, making the
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molecule a highly valuable synthetic intermediate.

» Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. It readily forms
Schiff bases with primary amines, oximes with hydroxylamine, and hydrazones with
hydrazines.

e Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol
(Furo[3,2-b]pyridine-2-methanol) using reducing agents like Sodium Borohydride (NaBHa).

» Oxidation: It can be oxidized to the corresponding carboxylic acid using stronger oxidizing
agents like Potassium Permanganate (KMnQOa) or Silver(l) Oxide (Agz0).

o Condensation Reactions: It can participate in various condensation reactions, such as the
Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes.

PART 3: Predicted Spectroscopic Signature

No publicly available experimental spectra for Furo[3,2-b]pyridine-2-carbaldehyde were
identified. However, a robust prediction of its key spectral features can be made based on the
analysis of its constituent parts and data from related structures.[6]
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Technique Predicted Signature Rationale
The aldehyde proton is highly
0 9.5-10.5 ppm (s, 1H): deshielded and appears as a
Aldehyde proton (CHO).d 7.0- singlet far downfield. The
1H NMR 8.8 ppm (m, 4H): Aromatic aromatic protons will exhibit
protons on the furo-pyridine complex splitting patterns
ring system. characteristic of the fused
heterocyclic system.
The carbonyl carbon is a key
0 185-195 ppm: Aldehyde ) T )
diagnostic signal in the far
13C NMR carbonyl carbon (C=0).5 110-

160 ppm: Aromatic carbons.

downfield region of the

spectrum.

IR Spectroscopy

v ~1700-1680 cm~1: Strong
C=0 stretch.v ~2850-2750
cm~1: C-H stretch of the
aldehyde.v ~1600-1450 cm~1:
C=C and C=N aromatic

stretching.

The strong carbonyl absorption
is the most prominent feature.
The presence of two medium
peaks for the aldehyde C-H
stretch (Fermi doublet) is also

characteristic.

Mass Spectrometry

m/z ~147 (M*): Molecular ion
peak.Fragmentation by loss of
-CHO (m/z 29) and CO (m/z
28).

The molecular ion peak will
confirm the molecular weight.
The fragmentation pattern will
likely involve initial loss from

the aldehyde group.

PART 4: Applications in Drug Discovery &

Development

The Furo[3,2-b]pyridine core is a validated starting point for the development of potent

therapeutics, primarily by acting as a rigid scaffold to orient functional groups for optimal

interaction with biological targets.[1][7][8]

Targeting Oncogenic Sighaling Pathways

Derivatives of the Furo[3,2-b]pyridine scaffold have shown remarkable efficacy as:
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» Selective Kinase Inhibitors: Compounds based on this core have yielded potent and highly
selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein
Kinases (HIPKSs).[1][7] These kinases are critical regulators of cellular processes like pre-
MRNA splicing and transcription, which are often dysregulated in cancer.[1]

o Hedgehog (Hh) Pathway Modulators: Certain Furo[3,2-b]pyridine derivatives have been
identified as sub-micromolar modulators of the Hedgehog signaling pathway.[2][9] This
pathway is essential during embryonic development but its aberrant reactivation in adults is a
known driver of several cancers, including basal cell carcinoma and medulloblastoma.[10]

Visualizing the Mechanism: Hedgehog Pathway
Inhibition

The Hedgehog pathway is a complex signaling cascade. Furo[3,2-b]pyridine-based inhibitors
can intervene at key points to halt the aberrant signaling that drives tumorigenesis.
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Simplified Hedgehog Signaling Pathway & Point of Inhibition
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Caption: Furo[3,2-b]pyridine derivatives can inhibit the Hedgehog pathway by targeting
Smoothened (SMO).

Mechanism of Action Insight: In the "off" state, the PTCH1 receptor suppresses the activity of
Smoothened (SMO). When a Hedgehog ligand binds to PTCH1, this suppression is lifted,
allowing SMO to signal downstream, leading to the activation and nuclear translocation of GLI
transcription factors.[10] Aberrant activation leads to uncontrolled cell growth. Furo[3,2-
b]pyridine modulators can act as antagonists of SMO, forcing the pathway into the "off" state
even in the presence of activating mutations or ligands, thereby providing a powerful
therapeutic strategy.[2][9]

Conclusion

Furo[3,2-b]pyridine-2-carbaldehyde is more than a simple heterocyclic aldehyde; it is a high-
value building block positioned at the intersection of synthetic chemistry and drug discovery. Its
strategic importance is derived from the proven therapeutic potential of the Furo[3,2-b]pyridine
scaffold. The aldehyde functionality provides a versatile chemical handle for the elaboration
into diverse libraries of compounds targeting kinases and oncogenic pathways like Hedgehog
signaling. As research continues to uncover the therapeutic utility of this privileged scaffold, the
demand for and understanding of key intermediates like Furo[3,2-b]pyridine-2-carbaldehyde
will undoubtedly grow, paving the way for new innovations in medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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